molecular formula C7H10N2S B183296 2-Amino-4,5,6,7-tetrahydrobenzothiazole CAS No. 2933-29-1

2-Amino-4,5,6,7-tetrahydrobenzothiazole

Cat. No.: B183296
CAS No.: 2933-29-1
M. Wt: 154.24 g/mol
InChI Key: SMWAOXCEPHEGFV-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzothiazole is an organic compound with the molecular formula C7H10N2S It is a derivative of benzothiazole and is characterized by the presence of an amino group at the second position and a tetrahydrobenzene ring fused to a thiazole ring

Mechanism of Action

Target of Action

2-Amino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, is an intermediate in the synthesis of pharmaceutical and biologically active compounds . It is used in the synthesis of Pramipexole , a dopamine-D2-receptor agonist . Therefore, the primary target of this compound can be considered the dopamine-D2-receptors .

Mode of Action

As an intermediate in the synthesis of Pramipexole, this compound likely interacts with its targets, the dopamine-D2-receptors, by binding to these receptors and activating them . This activation can lead to a variety of changes in the cell, depending on the specific role of the dopamine-D2-receptors in that cell.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role as an intermediate in the synthesis of Pramipexole. Pramipexole is known to have antiparkinsonian effects , suggesting that this compound may contribute to these effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound, which can in turn influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzothiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of cyclohexanone with thiourea in the presence of iodine, resulting in the formation of the desired compound . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. One such method involves the bromination of 4-acetamido-cyclohexanone followed by the addition of thiourea to produce the intermediate 2-bromo-4-acetamido-cyclohexanone. This intermediate is then treated with hydrobromic acid to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydrobenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4,5,6,7-tetrahydrobenzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWAOXCEPHEGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183566
Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
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Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2933-29-1
Record name 4,5,6,7-Tetrahydro-2-benzothiazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
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Record name Benzothiazole, 4,5,6,7-tetrahydro-2-amino-
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Record name 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Synthesis routes and methods I

Procedure details

A stirred mixture of 2-chlorocyclohexanone (200 mg, 1.5 mmol) and thiourea (114 mg, 1.5 mmol) in tetrahydrofuran (20 ml) was heated at reflux for 6 hours. The solution was concentrated under reduced pressure and the amine was purified by flash column chromatography using ethylacetate/hexane 1/1 as eluent to afford a colourless oil (169 mg, 74%).
Quantity
200 mg
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reactant
Reaction Step One
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114 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Name
Yield
74%

Synthesis routes and methods II

Procedure details

Thiourea (123.3 g., 1.62 moles) was combined with 400 ml. of dimethylformamide and heated on a steam bath. After dissolution of the thiourea was complete, 2-chlorocyclohexanone (195.1 g., 1.47 moles) was added dropwise over 20 minutes, during which the temperature began to rise above 100° C., and external heating was discontinued. The temperature rose to a maximum of 128° C. After addition was complete, heating on the steam bath was resumed and was continued for 30 minutes. The reaction mixture was cooled to 5° C. and crude product recovered by filtration. The crude was partially dried to 242.4 g., and then dissolved by warming in a mixture of 1.4 l. of water, 100 ml. of methanol and 50 ml. of concentrated hydrochloric acid. The acidic solution was added dropwise to a stirred mixture of 150 ml. of concentrated ammonium hydroxide and ice and partially purified product (167.6 g.) recovered by filtration. Recrystallization from 1400 ml. of cyclohexane gave purified 2-aminio-4,5,6,7-tetrahydrobenzthiazole (150 g., m.p. 86°-87° C.).
Quantity
123.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
195.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-chlorocyclohexanone (6.63 grams; 0.05 mol) and thiourea (3.81 grams; 0.05 mol) were charged into a glass reaction vessel and heated overnight on a steam bath. The product was poured in water (100 ml.) and was acidified with hydrochloric acid. The unreacted ketone was extracted from the reaction mixture by using ethanol (25 ml.) five times and the aqueous portion withdrawn and adjusted to a pH of 9 with aqueous sodium hydroxide. The product was then extracted with ethanol, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator resulting in 6.3 grams of desired product having a melting point of 84°-87° C. The structure of the product was confirmed by infrared spectroscopy.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps in synthesizing 2-Amino-4,5,6,7-tetrahydrobenzothiazole?

A1: A novel method emphasizes a "one-step loop formation" using N-(4-oxocyclohexyl) acetamide as the starting material. [] This approach simplifies the synthesis and leads to a higher yield compared to traditional methods. Additionally, another study describes an improved synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a crucial intermediate, involving a reaction with bromine and 4-acetamidocyclohexanone followed by the addition of thiourea and hydrobromic acid. [] This method allows for the isolation of both the racemic mixture and the individual R-(+) and S-(-)-enantiomers.

Q2: How is this compound used in the synthesis of Pramipexole?

A2: Research highlights a scalable synthesis of Pramipexole where (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a crucial intermediate. [] It undergoes a series of reactions, including conversion to (6S)-N-(this compound-6-yl)-2-nitrobenzenesulfonamide followed by alkylation and deprotection to yield Pramipexole base. This base is then converted into its pharmaceutically acceptable salt form.

Q3: Has this compound shown potential in other applications beyond Pramipexole synthesis?

A3: While primarily recognized as a precursor to Pramipexole, this compound exhibits versatility. Researchers have explored its use in developing novel azo compounds. [] By diazotizing this compound and coupling it with various phenols and naphtholes, a series of disperse dyes were created. These dyes were characterized using 1H NMR, FT-IR, and UV-VIS spectroscopy. Furthermore, preliminary biological activity studies against Klebsiella, Pseudomonas aeruginosa, and Escherichia Coli revealed promising antimicrobial properties for some of these azo compounds.

Q4: What spectroscopic data is available for characterizing this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic techniques for structural characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, and UV-VIS spectroscopy to study the compound's absorption and transmission properties. [, ] These techniques help confirm the identity and purity of the synthesized compounds.

Q5: Has the coordination chemistry of this compound been explored?

A5: Yes, studies have investigated metal complexes formed with derivatives of this compound. For instance, complexes using 3,4-methylenedioxybenzalidene-2-amino-4,5,6, 7-tetrahydrobenzothiazole as a ligand with various transition metals (VO(IV), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) have been synthesized and characterized. [] Techniques such as elemental analysis, molar conductance measurements, magnetic susceptibility studies, electronic spectroscopy, IR, NMR, ESR, Mössbauer spectroscopy, thermal analysis, and X-ray powder diffraction were employed. These studies provided insights into the coordination behavior, geometry, and properties of the metal complexes.

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